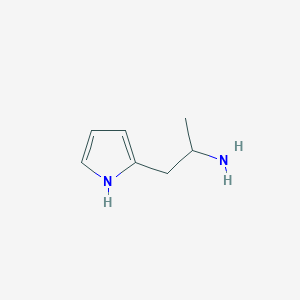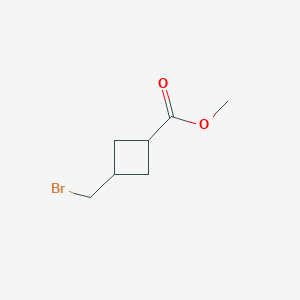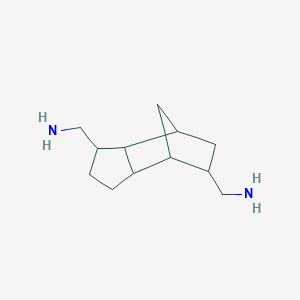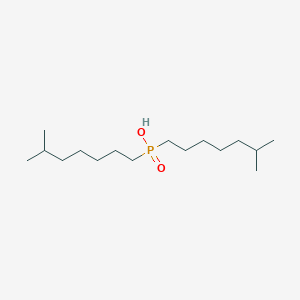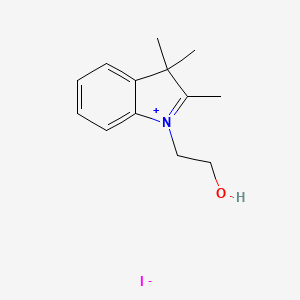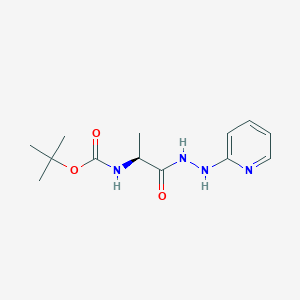
6-Methylquinazoline
Descripción general
Descripción
6-Methylquinazoline is a heterocyclic organic compound with a molecular formula of C10H8N2. It is a derivative of quinazoline and is an important intermediate in the synthesis of various drugs and natural products. 6-Methylquinazoline is a versatile compound that has been widely used in scientific research applications due to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Anticancer Properties
6-Methylquinazoline derivatives have been studied for their anticancer properties, particularly their role as apoptosis inducers and in targeting specific cancer-related pathways. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Methylquinazoline, has been identified as a potent inducer of apoptosis, showing significant efficacy in breast and other cancer models due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Research has also focused on the ability of 6-Methylquinazoline derivatives to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to have promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities, suggesting its mechanism involves tubulin polymerization inhibition (Minegishi et al., 2015).
Inhibition of DNA Repair Enzymes
Quinazolinone derivatives have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of drug- and radiation-induced DNA damage. This suggests a role in enhancing the effectiveness of cancer treatments by inhibiting DNA repair mechanisms in cancer cells (Griffin et al., 1998).
Anti-Inflammatory and Antimicrobial Activities
Some novel 2-methylquinazolin-4(3H)-one derivatives have shown promise in anti-inflammatory and antimicrobial applications. These compounds have been screened for their effectiveness against TNF-α and IL-6, as well as their antibacterial and antifungal properties, indicating potential for treating various inflammatory and infectious diseases (Keche & Kamble, 2014).
Potential Antitumor Agents
The design and synthesis of lipophilic 2,4-diamino-6-substituted quinazolines have been explored for their role as inhibitors of dihydrofolate reductases, suggesting their use as potential antitumor agents. These compounds have shown significant potency and selectivity, indicating their potential in cancer treatment strategies (Gangjee et al., 1998).
Propiedades
IUPAC Name |
6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinazoline | |
CAS RN |
7556-94-7 | |
| Record name | 6-Methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



